molecular formula C6H12CaO6+2 B12439673 Calcium;3,4,5,6-tetrahydroxyhexanoic acid CAS No. 74516-89-5

Calcium;3,4,5,6-tetrahydroxyhexanoic acid

Cat. No.: B12439673
CAS No.: 74516-89-5
M. Wt: 220.23 g/mol
InChI Key: SGPMFAWLDVGDBU-UHFFFAOYSA-N
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Description

This compound is characterized by its high density of 1.589 g/cm³ and a boiling point of 556.8°C at 760 mmHg . It is a calcium salt of 3,4,5,6-tetrahydroxyhexanoic acid, which is a derivative of gluconic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium;3,4,5,6-tetrahydroxyhexanoic acid typically involves the reaction of gluconic acid with calcium carbonate or calcium hydroxide. The reaction is carried out in an aqueous medium, where gluconic acid reacts with calcium carbonate or calcium hydroxide to form the calcium salt of 3,4,5,6-tetrahydroxyhexanoic acid. The reaction conditions usually include maintaining a controlled temperature and pH to ensure complete conversion and high yield .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves the use of large reactors where gluconic acid and calcium carbonate or calcium hydroxide are mixed under controlled conditions. The reaction mixture is then filtered to remove any unreacted starting materials and impurities. The resulting solution is concentrated and crystallized to obtain the pure calcium salt .

Chemical Reactions Analysis

Types of Reactions

Calcium;3,4,5,6-tetrahydroxyhexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Calcium;3,4,5,6-tetrahydroxyhexanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of calcium;3,4,5,6-tetrahydroxyhexanoic acid involves its role as a calcium ion donor. The compound dissociates in aqueous solutions to release calcium ions, which are essential for various physiological processes. Calcium ions act as secondary messengers in cellular signaling pathways, regulate enzyme activities, and are crucial for muscle contraction, nerve transmission, and bone formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its multiple hydroxyl groups, which enhance its solubility and reactivity compared to other calcium salts. This makes it particularly useful in applications requiring high solubility and bioavailability of calcium .

Properties

CAS No.

74516-89-5

Molecular Formula

C6H12CaO6+2

Molecular Weight

220.23 g/mol

IUPAC Name

calcium;3,4,5,6-tetrahydroxyhexanoic acid

InChI

InChI=1S/C6H12O6.Ca/c7-2-4(9)6(12)3(8)1-5(10)11;/h3-4,6-9,12H,1-2H2,(H,10,11);/q;+2

InChI Key

SGPMFAWLDVGDBU-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(CO)O)O)O)C(=O)O.[Ca+2]

Origin of Product

United States

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